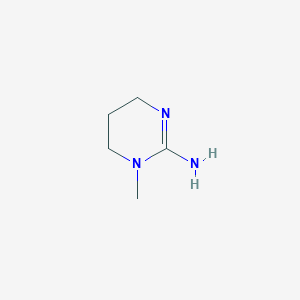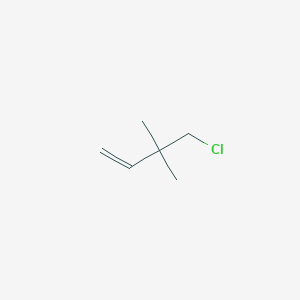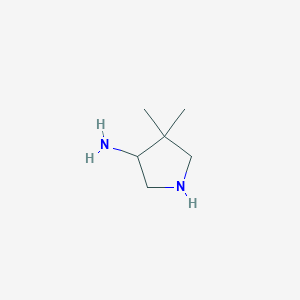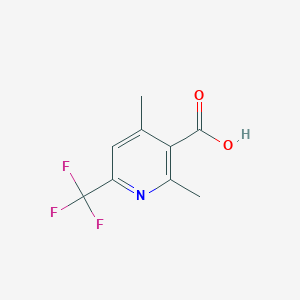
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromobut-1-en-1-yl group at the 3-position and a methoxy group at the 5-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methoxypyridine.
Bromination: The 5-methoxypyridine undergoes bromination to introduce a bromine atom at the 3-position.
Alkylation: The brominated intermediate is then subjected to alkylation with 4-bromobut-1-ene to introduce the bromobut-1-en-1-yl group at the 3-position.
The reaction conditions for these steps typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and waste management systems.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobut-1-en-1-yl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used. Conditions may involve acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions may yield corresponding oxides or reduced forms.
Aplicaciones Científicas De Investigación
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobut-1-en-1-yl group can participate in covalent bonding with target molecules, while the methoxy group may influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromobut-1-en-1-yl)-5-methoxybenzene: Similar structure but with a benzene ring instead of a pyridine ring.
3-(4-Bromobut-1-en-1-yl)-5-methoxyindole: Contains an indole ring, which may confer different biological activities.
Uniqueness
3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine is unique due to the presence of both a bromobut-1-en-1-yl group and a methoxy group on a pyridine ring
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
3-[(E)-4-bromobut-1-enyl]-5-methoxypyridine |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-6-9(7-12-8-10)4-2-3-5-11/h2,4,6-8H,3,5H2,1H3/b4-2+ |
Clave InChI |
KWZFVQHYFQTOEZ-DUXPYHPUSA-N |
SMILES isomérico |
COC1=CN=CC(=C1)/C=C/CCBr |
SMILES canónico |
COC1=CN=CC(=C1)C=CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


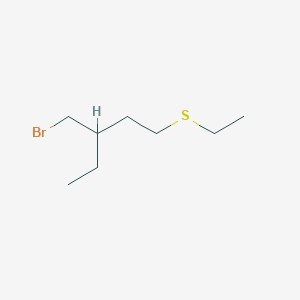
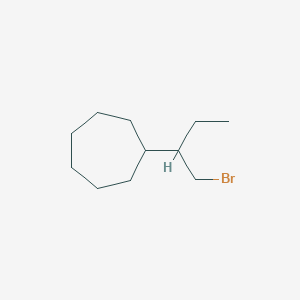

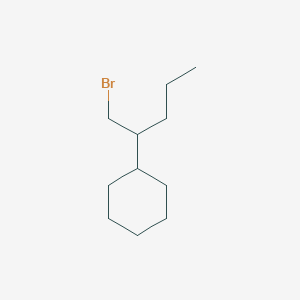
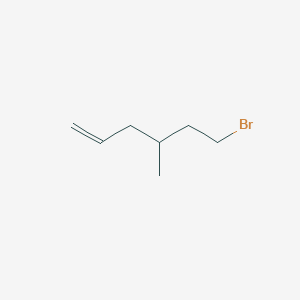
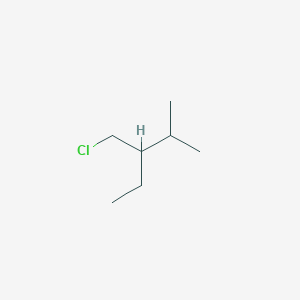
![(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13199503.png)
![(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199506.png)
![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13199512.png)
